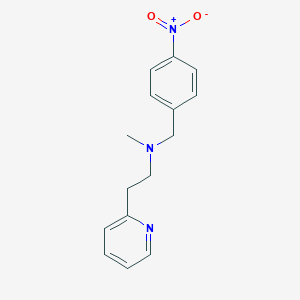![molecular formula C18H10FNO2 B229706 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one, also known as FBBI, is a synthetic compound that belongs to the class of indole-2-one derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, which are immune cells involved in the inflammatory response. It has also been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. It also has anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. However, one of the limitations of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one. One possible direction is to explore its potential as a novel cancer therapy, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one is a synthetic compound with promising potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and other biochemical and physiological effects make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use.
Synthesemethoden
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one can be synthesized using a multistep synthetic route. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 3-nitrobenzoic acid in the presence of a base, followed by reduction of the nitro group using a reducing agent such as iron powder or zinc dust. The resulting intermediate is then cyclized using a Lewis acid catalyst to obtain 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C18H10FNO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-(2-fluorobenzoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C18H10FNO2/c19-14-9-2-1-7-12(14)17(21)20-15-10-4-6-11-5-3-8-13(16(11)15)18(20)22/h1-10H |
InChI-Schlüssel |
YFGLDEBYPZIUBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



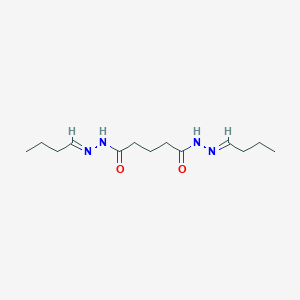

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
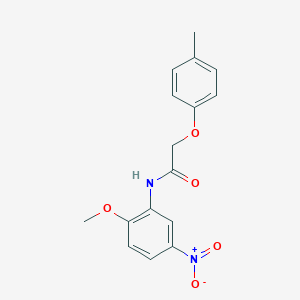
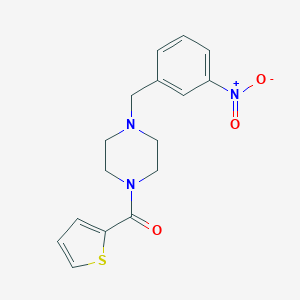
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
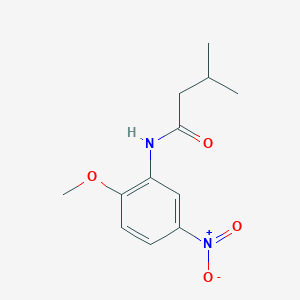
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
